molecular formula C8H7FS B8434894 2-(4-Fluoro-phenyl)-thiirane

2-(4-Fluoro-phenyl)-thiirane

Cat. No. B8434894
M. Wt: 154.21 g/mol
InChI Key: PIAHPOWABOIBAT-UHFFFAOYSA-N
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Patent
US08158663B2

Procedure details

A mixture of 2-(4-fluoro-phenyl)-oxirane (1.38 g, 10.0 mmol), thiourea (760 mg, 10.0 mmol) and silica gel (200 mg) in CH2Cl2 (10 mL) was stirred at room temperature for 12 hours. Water (20 mL) was added to the suspension and the mixture was extracted with CH2Cl2 (2×20 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to provide the title product.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10]O2)=[CH:4][CH:3]=1.NC(N)=[S:13].O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][S:13]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OC1
Name
Quantity
760 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1SC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.